molecular formula C11H23BClNO2 B2768151 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride CAS No. 2365173-93-7

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride

Cat. No. B2768151
CAS RN: 2365173-93-7
M. Wt: 247.57
InChI Key: FCZIWUOALJTJBG-UHFFFAOYSA-N
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Description

“3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride” is a chemical compound. It is related to “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate”, which has an empirical formula of C21H33BN2O5 and a molecular weight of 404.31 .


Synthesis Analysis

The synthesis of related compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes can also occur in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of the related compound “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is represented by the SMILES string CC(C)(C)OC(=O)N1CCC(COc2ncccc2B3OC(C)(C)C(C)(C)O3)C1 .


Chemical Reactions Analysis

The related compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

The related compound “(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” has a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound "3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride" is utilized in the synthesis of complex boric acid ester intermediates with benzene rings. These intermediates are crucial in the development of various organic compounds and materials. A study by Huang et al. (2021) described the synthesis of related boric acid ester intermediates through a three-step substitution reaction. The structural confirmation was achieved using FTIR, NMR spectroscopy, and mass spectrometry, while X-ray diffraction provided crystallographic and conformational analyses. Additionally, the study conducted a comprehensive Density Functional Theory (DFT) analysis to compare the molecular structures obtained from X-ray diffraction, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Catalytic Applications

In another aspect of research, the compound and its derivatives have been explored for catalytic enantioselective processes. For instance, Huang et al. (2011) focused on the catalytic enantioselective borane reduction of benzyl oximes, leading to the preparation of various chiral compounds. This process demonstrates the potential of using 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride in synthesizing chiral molecules, which are significant in pharmaceuticals and chemical research (Huang et al., 2011).

Material Science and Polymer Research

Furthermore, derivatives of pyrrolidine, including those related to the compound , have been utilized in the synthesis of conducting polymers. Sotzing et al. (1996) reported on the creation of poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers based on pyrrole via electropolymerization. This research highlights the role of such compounds in developing materials with unique electrical properties, which could be beneficial in electronics and material science fields (Sotzing et al., 1996).

Antimicrobial and Pharmaceutical Applications

Derivatives of pyrrolidine have shown potential in antimicrobial and pharmaceutical applications. Kumar et al. (2009) synthesized novel spiro-pyrido-pyrrolizines and pyrrolidines, demonstrating significant in vitro activity against Mycobacterium tuberculosis. This research underscores the potential of using the compound and its derivatives in developing new antimicrobial agents (Kumar et al., 2009).

Safety and Hazards

The related compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” has several hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and several precautionary statements including P264 (wash skin thoroughly after handling), P280 (wear protective gloves/eye protection/face protection), and others .

properties

IUPAC Name

3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9;/h9,13H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZIWUOALJTJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyrrolidine hydrochloride

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